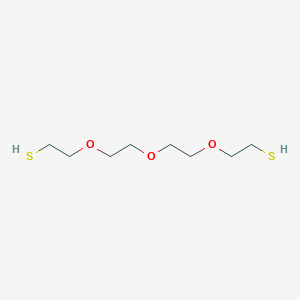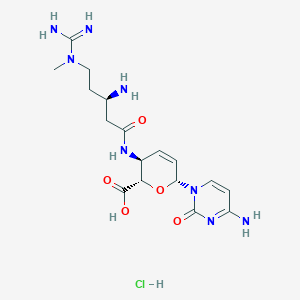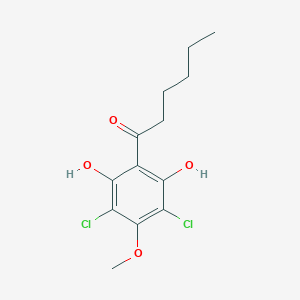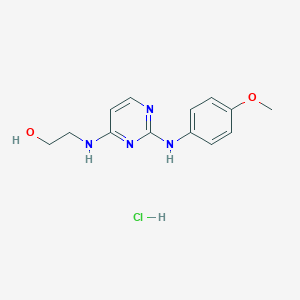
Bis-PEG3-thiol
概要
説明
Bis-PEG3-thiol is a PEG derivative containing two thiol groups . The thiol groups react with maleimide, OPSS, vinylsulfone, and transition metal surfaces including gold, silver, etc . The hydrophilic PEG spacer increases solubility in aqueous media .
Molecular Structure Analysis
The molecular formula of Bis-PEG3-thiol is C8H18O3S2 . It has a molecular weight of 226.4 g/mol . The InChI string representation of its structure is InChI=1S/C8H18O3S2/c12-7-5-10-3-1-9-2-4-11-6-8-13/h12-13H,1-8H2 .Chemical Reactions Analysis
The thiol groups in Bis-PEG3-thiol can react with maleimide, OPSS, vinylsulfone, and transition metal surfaces . This property is utilized in the PEGylation process, where a bis-thiol alkylating PEG reagent undergoes sequential conjugation to form a three-carbon bridge .Physical And Chemical Properties Analysis
Bis-PEG3-thiol has a molecular weight of 226.4 g/mol . The thiol groups in Bis-PEG3-thiol increase its solubility in aqueous media . The unique chemical and physical properties of cysteine, selenocysteine, and thiol groups in general are critical to the biological roles these residues and chemical groups play .科学的研究の応用
PEGylation of Proteins
Bis-PEG3-thiol is utilized in the PEGylation of proteins, a technique enhancing the therapeutic efficacy of protein-based medicines. This method involves site-specific PEGylation using native and accessible disulfides in proteins and peptides, without impairing their biological activity or tertiary structure. The process includes disulfide reduction and bis-alkylation, allowing only one PEG molecule to conjugate at each disulfide, demonstrating the potential for cost-effective production of PEGylated biopharmaceuticals (Brocchini et al., 2008).
Thiol-Capped Nanoparticles for Cancer Treatment
Bis-PEG3-thiol is involved in the development of thiol-capped nanoparticles for cancer therapy. Bismuth nanoparticles capped with thiol ligands and modified with PEGylated phospholipids demonstrate strong NIR absorbance and high photothermal conversion efficiency, providing a novel, stable, and all-in-one type theranostic nanoagent for cancer treatment (Yu et al., 2018).
Electrochemical Applications
In electrochemical processes, Bis-PEG3-thiol plays a significant role. It interacts with other chemicals like chloride and sulfonate, affecting the deposition kinetics and adsorption behaviors on metal surfaces. These interactions are crucial in applications like copper electrodeposition, influencing the efficiency and quality of the deposited metal layers (Walker et al., 2006).
Stabilization of Nanocrystals
Bis-PEG3-thiol-based ligands are key in providing colloidal stability to semiconductor quantum dots and gold nanoparticles in extreme conditions. These ligands, attached to nanocrystals, offer stability at a wide range of pH levels and in high electrolyte concentrations, making them suitable for various bio-related studies and applications (Stewart et al., 2010).
Biodegradable Hydrogels
In the field of biomedical applications, Bis-PEG3-thiol is used to create biodegradable hydrogels. These hydrogels are synthesized via a thiol-ene “click” reaction, demonstrating strong antibacterial abilities against both Gram-negative and Gram-positive bacteria. Such hydrogels are potential candidates for medical materials due to their low toxicity and significant antibacterial properties (Du et al., 2014).
DNA Oligonucleotide Microarrays
Bis-PEG3-thiol is instrumental in preparing surfaces for DNA oligonucleotide microarrays. Surfaces with a dense layer of PEG improve yield in hybridization and reduce nonspecific adsorption of DNA, making them suitable substrates for DNA oligonucleotide microarrays (Schlapak et al., 2006).
作用機序
Target of Action
Bis-PEG3-Thiol is a derivative of Polyethylene Glycol (PEG) that contains two thiol groups . The primary targets of Bis-PEG3-Thiol are sulfhydryl (—SH) groups in proteins and other thiol molecules . These targets play a crucial role in protein structure and function, and their modification can significantly alter the properties of the protein.
Mode of Action
The thiol groups in Bis-PEG3-Thiol react specifically and efficiently with maleimide, OPSS, vinylsulfone, and transition metal surfaces including gold and silver . This reaction occurs at a pH of 6.5-7.5, forming stable thioether bonds . The hydrophilic PEG spacer in the compound increases solubility in aqueous media , facilitating its interaction with its targets.
Biochemical Pathways
The process of pegylation, which involves the covalent attachment of peg-containing derivatives to proteins and other molecules, is known to decrease aggregation and increase solubility . This can affect various biochemical pathways by altering the properties of the proteins involved.
Pharmacokinetics
The pharmacokinetics of Bis-PEG3-Thiol are influenced by its PEG component. PEGylation improves the water-solubility, bioavailability, and pharmacokinetics of drug molecules . It also decreases immunogenic properties and enhances biological activities . The hydrophilic nature of PEG increases the solubility of Bis-PEG3-Thiol in aqueous media , which can impact its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.
Result of Action
The result of Bis-PEG3-Thiol’s action is the formation of stable thioether bonds with its targets . This can lead to changes in the properties of the target proteins, such as increased solubility and decreased aggregation . The process of PEGylation can also enhance the biological activities of the target proteins .
Action Environment
The action of Bis-PEG3-Thiol is influenced by environmental factors such as pH and the presence of certain chemical groups. The compound reacts specifically and efficiently with its targets at a pH of 6.5-7.5 . Additionally, the presence of maleimide, OPSS, vinylsulfone, and transition metal surfaces can facilitate its action . The hydrophilic PEG spacer in the compound increases its solubility in aqueous media , which can also influence its action, efficacy, and stability.
Safety and Hazards
将来の方向性
Thiol-containing drugs like Bis-PEG3-thiol have been in use for decades, yet continued exploration of their properties has yielded new understanding in recent years . This can be used to optimize their clinical application and provide insights into the development of new treatments . The unique combination of useful properties conferred by the thiol functional group found in a number of drug compounds, including Bis-PEG3-thiol, suggests promising future directions .
特性
IUPAC Name |
2-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]ethanethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O3S2/c12-7-5-10-3-1-9-2-4-11-6-8-13/h12-13H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCINHQIUGNVTLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCS)OCCOCCS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90477383 | |
| Record name | 2,2'-{Oxybis[(ethane-2,1-diyl)oxy]}di(ethane-1-thiol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90477383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis-PEG3-thiol | |
CAS RN |
2781-02-4 | |
| Record name | 2,2'-{Oxybis[(ethane-2,1-diyl)oxy]}di(ethane-1-thiol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90477383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TETRA(ETHYLENE GLYCOL) DITHIOL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-Tert-butyl-3-[2-(3-methylanilino)-5-nitrophenyl]sulfonylurea](/img/structure/B521557.png)

![N-[4-[3,5-Bis(trifluoromethyl)-1H-pyrazole-1-yl]phenyl]-3,5-dimethylisoxazole-4-carboxamide](/img/structure/B522211.png)
![N-Benzoyl-L-glutamyl-[4-phosphono(difluoromethyl)]-L-phenylalanine-[4-phosphono(difluoro-methyl)]-L-phenylalanineamide](/img/structure/B522425.png)
![2-{[3-(2-Furyl)acryloyl]amino}-4-(4-methylphenyl)-3-thiophenecarboxylic acid](/img/structure/B522427.png)
![4-[8-Methyl-3-[(4-Methylphenyl)amino]imidazo[1,2-A]pyridin-2-Yl]phenol](/img/structure/B522471.png)

![N-[3-(allyloxy)phenyl]-4-methoxybenzamide](/img/structure/B522857.png)
![2-(((2-methyl-6-phenylpyrimidin-4-yl)thio)methyl)-1H-benzo[d]imidazole](/img/structure/B522858.png)
![7-{(4-Fluorophenyl)[4-(2-hydroxyethyl)piperazin-1-yl]methyl}quinolin-8-ol](/img/structure/B522874.png)
![[4-[4-[(2,4-dichlorophenyl)methylamino]pyrido[2,3-d]pyrimidin-2-yl]piperazin-1-yl]-[(2R)-piperidin-2-yl]methanone](/img/structure/B522947.png)
![4-fluoro-N'-[(1E)-1-pyridin-2-ylethylidene]benzohydrazide](/img/structure/B523145.png)